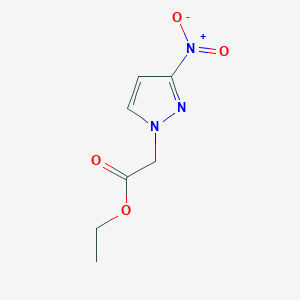

ethyl (3-nitro-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 . It has a molecular weight of 199.17 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of pyrazole compounds, such as this compound, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The InChI key for this compound is AOTWNAYPOPITHS-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse and can be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 97°C . It has a predicted boiling point of 331.7±22.0 °C and a predicted density of 1.41±0.1 g/cm3 .Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate serves as a versatile precursor in the synthesis of pyrazole derivatives, which are essential in creating a diverse set of biologically active molecules and materials with specific properties. For instance, it's used in the synthesis of pyrazolo[3,4-b]pyridine products, which are of significant interest due to their potential pharmacological activities. These products are obtained through condensation reactions, showcasing the compound's utility in facilitating the construction of complex heterocyclic structures with high yields and under mild conditions (Ghaedi et al., 2015).

Antimicrobial and Antibacterial Applications

Derivatives of this compound have demonstrated significant antimicrobial and antibacterial properties. A study on the synthesis and antimicrobial activity of some new 1,3-diphenylpyrazoles bearing pyrimidine, pyrimidinethione, and other moieties at the 4-position has shown that these compounds possess noteworthy antibacterial and antifungal activities. Such findings highlight the potential of this compound derivatives in developing new antimicrobial agents (El‐Emary & Abdel-Mohsen, 2006).

Material Science and Corrosion Inhibition

In material science, derivatives of this compound, specifically pyranpyrazole derivatives, have been investigated as corrosion inhibitors for mild steel, a crucial application in industrial processes like pickling. These derivatives exhibit high efficiency in preventing corrosion, with one study showing an efficiency of 98.8% at specific concentrations. This efficiency underscores the compound's role in developing new, effective corrosion inhibitors for industrial applications (Dohare et al., 2017).

Advanced Pharmaceutical Applications

Furthermore, this compound derivatives are foundational in synthesizing novel compounds with potential therapeutic effects. For example, the efficient synthesis of functionalized pyrazoles through a catalyst-free one-pot tandem reaction showcases the compound's pivotal role in creating molecules that could lead to new drug discoveries and pharmaceutical advancements (Xie et al., 2009).

Safety and Hazards

Future Directions

The future directions for research on ethyl (3-nitro-1H-pyrazol-1-yl)acetate and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

Target of Action

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a complex compound that likely interacts with multiple targets. Pyrazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities, suggesting they interact with various cellular targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function

Biochemical Pathways

Pyrazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, and antimicrobial activities .

Result of Action

Pyrazole derivatives have been found to exhibit a variety of biological activities, suggesting they have significant effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can often impact the action of similar compounds .

Properties

IUPAC Name |

ethyl 2-(3-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-3-6(8-9)10(12)13/h3-4H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWNAYPOPITHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxolan-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2830692.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2830693.png)

![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2830695.png)

![N-[1-(Piperidin-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2830696.png)

![Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2830708.png)

![4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one](/img/structure/B2830709.png)

![Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830710.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2830713.png)